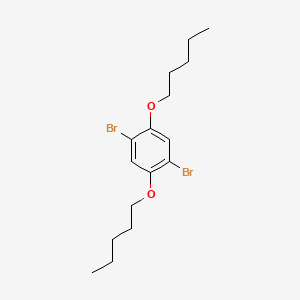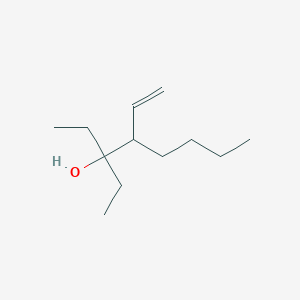
4-Ethenyl-3-ethyloctan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-3-ethyloctan-3-ol is an organic compound with the molecular formula C12H24O It is a secondary alcohol with a vinyl group and an ethyl group attached to the octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-ethyloctan-3-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 4-ethenyl-3-ethyloctene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of ethyl and vinyl groups to the octane backbone. The reaction conditions are optimized to maintain the stability of the compound and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-ethyloctan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: 4-ethenyl-3-ethyloctan-3-one or 4-ethenyl-3-ethyloctanoic acid.
Reduction: 4-ethyl-3-ethyloctan-3-ol.
Substitution: 4-ethenyl-3-ethyloctyl chloride or bromide.
Scientific Research Applications
4-Ethenyl-3-ethyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethenyl-3-ethyloctan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethenyl-3-methyloctan-3-ol
- 4-ethenyl-3-propyloctan-3-ol
- 4-ethenyl-3-butyloctan-3-ol
Uniqueness
4-Ethenyl-3-ethyloctan-3-ol is unique due to the presence of both a vinyl group and an ethyl group on the octane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
189394-12-5 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-ethenyl-3-ethyloctan-3-ol |
InChI |
InChI=1S/C12H24O/c1-5-9-10-11(6-2)12(13,7-3)8-4/h6,11,13H,2,5,7-10H2,1,3-4H3 |
InChI Key |
WFLFPPJUCBKTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C)C(CC)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
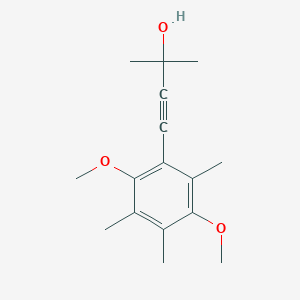
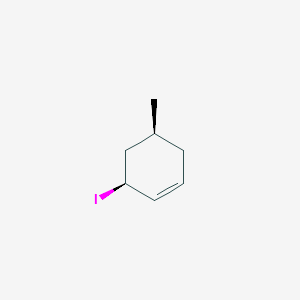
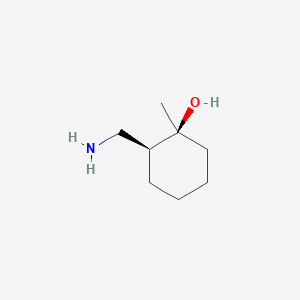
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
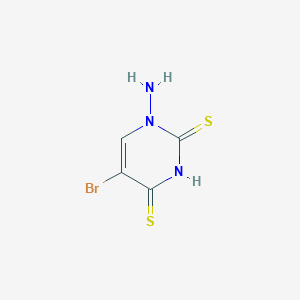

![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
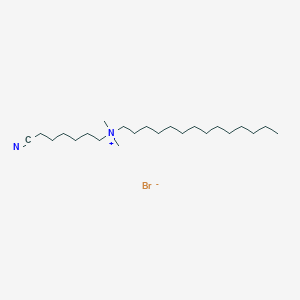

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
